1-(2-Fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione is a chemical compound characterized by its complex molecular structure and significant applications in scientific research. This compound is classified under pyrimidine derivatives, which are known for their diverse biological activities. The molecular formula of this compound is C13H10F4N2O2, and it has a molecular weight of approximately 302.22 g/mol. It is identified by the CAS number 830346-47-9.
The synthesis of 1-(2-Fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of 6-methyluracil with 2-fluoro-6-(trifluoromethyl)benzyl bromide. This method highlights the use of halogenated compounds to introduce fluorinated groups, which are crucial for enhancing the compound's pharmacological properties. The reaction conditions often require careful control of temperature and solvent choice to optimize yield and purity.
The molecular structure of 1-(2-Fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione features a pyrimidine ring substituted with a trifluoromethyl group and a fluorobenzyl moiety. The presence of these fluorine atoms significantly influences the electronic properties and reactivity of the molecule.
1-(2-Fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione can participate in various chemical reactions typical of pyrimidine derivatives. These include nucleophilic substitutions and condensation reactions.
The mechanism of action for this compound is primarily related to its biological activity as a potential pharmaceutical agent. It may interact with specific biological targets such as enzymes or receptors involved in various metabolic pathways.
The physical and chemical properties of 1-(2-Fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione are critical for understanding its behavior in various environments.
This compound has notable applications in scientific research, particularly in medicinal chemistry. Its structural features make it a candidate for further exploration as a therapeutic agent against various diseases.
The core synthetic approach for constructing the benzyl-pyrimidine linkage in 1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione (CAS 830346-47-9) relies on N-alkylation via nucleophilic substitution. This bimolecular reaction involves the attack of the deprotonated nitrogen (N1 or N3) of 6-methyluracil (6-methylpyrimidine-2,4(1H,3H)-dione) on an electrophilic benzyl halide precursor, specifically 2-(bromomethyl)-1-fluoro-3-(trifluoromethyl)benzene. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the benzyl carbon, facilitating displacement by the nucleophile [1] [10].
Critical to this strategy is the deprotonation of the uracil ring using inorganic bases. Potassium carbonate (K₂CO₃) serves as a mild base, generating the uracil anion while minimizing hydrolysis of sensitive functional groups. The reaction proceeds optimally with a 20% molar excess of 6-methyluracil relative to the benzyl bromide, ensuring complete consumption of the electrophile and suppressing symmetric ether byproducts [1].
Table 1: Nucleophilic Substitution Reaction Parameters
Component | Role | Molar Equivalents | Notes |
---|---|---|---|
2-(Bromomethyl)-1-fluoro-3-(trifluoromethyl)benzene | Electrophile | 1.0 | Key alkylating agent |
6-Methyluracil | Nucleophile | 1.2 | Excess drives reaction completion |
Potassium Carbonate (K₂CO₃) | Base | 1.8 | Generates uracil anion, neutralizes HBr |
Tetrabutylammonium Iodide | Phase-transfer catalyst | 0.1 | Enhances anion solubility in organic medium |
Catalysis plays a pivotal role in overcoming the kinetic barriers associated with the alkylation of ambident nucleophiles like 6-methyluracil. While classical methods risk O- vs. N-alkylation regioselectivity issues, the incorporation of phase-transfer catalysts (PTCs) ensures high N1-regioselectivity. Tetrabutylammonium iodide (TBAI) at 10 mol% significantly accelerates the reaction by solubilizing the uracil anion in the polar aprotic solvent N,N-dimethylformamide (DMF). The iodide anion further participates in a halogen-exchange mechanism, converting residual benzyl chloride impurities to more reactive benzyl iodide species in situ [1] [6].
Alternative catalytic systems include crown ethers (e.g., 18-crown-6) for solid-liquid phase-transfer conditions, though TBAI remains industrially preferred due to cost and handling. Notably, the absence of catalysts leads to prolonged reaction times (>48 h) and reduced yields (<60%), underscoring the necessity of PTCs for efficient conjugation [1].
Phase-transfer catalysts are indispensable for overcoming solubility mismatches in the alkylation reaction. The benzyl halide precursor exhibits limited solubility in aqueous media, while 6-methyluracil salts require solvation for reactivity. TBAI mediates this by forming lipophilic ion pairs with the uracil anion, facilitating its transfer into the organic phase where the alkylation occurs. This effect is quantified by a 5-fold rate enhancement compared to uncatalyzed reactions [1] [6].
Catalyst loading optimization reveals that 0.1 equivalents of TBAI maximizes yield while minimizing quaternary ammonium salt byproducts. Higher loadings (>0.2 equiv) complicate purification due to emulsification during workup. The catalyst’s stability at elevated temperatures (70°C) allows sustained activity throughout the 18-hour reaction window without decomposition [1].
Solvent selection critically influences reaction kinetics and regioselectivity. DMF emerges as the optimal solvent due to its high polarity (ε = 36.7), which solubilizes both inorganic carbonates and organic intermediates. Comparative studies with acetonitrile (ε = 37.5) or dichloromethane (ε = 8.9) show reduced yields (≤75%) due to incomplete dissolution of K₂CO₃ or poor nucleophile solvation [1] [10].
Temperature profoundly impacts both rate and selectivity:
Table 2: Solvent and Temperature Optimization Profile
Solvent | Dielectric Constant (ε) | Temperature (°C) | Reaction Yield (%) | Byproducts Observed |
---|---|---|---|---|
DMF | 36.7 | 70 | 89% | Negligible |
Acetonitrile | 37.5 | 70 | 75% | O-alkylated isomer (5–8%) |
Dichloromethane | 8.9 | 40 | 42% | Unreacted starting material (55%) |
DMF | 36.7 | 50 | 48% | Unreacted starting material (45%) |
Post-reaction, the DMF mixture is concentrated to dryness to avoid aqueous contamination during workup. The crude product is then partitioned between dichloromethane and 1N HCl, effectively removing residual base. Sequential washing with saturated NaHCO₃ and brine ensures removal of acidic impurities and solvent residues [1].
Minimizing environmental impact requires strategies targeting solvent reduction and catalyst recovery. DMF, while effective, poses recycling challenges due to its high boiling point (153°C). Research indicates potential replacement with cyclopentyl methyl ether (CPME)—a greener alternative with comparable polarity (ε = 4.8), lower toxicity, and easier recyclability. Preliminary data show 82% isolated yield using CPME, though reaction times extend to 24 hours [3] [10].
Key waste-reduction innovations include:
These approaches align with pharmaceutical industry goals, as the compound serves as a key intermediate for APIs like Elagolix. Life-cycle assessments confirm a 15% reduction in process mass intensity compared to classical routes [5] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1